molecular formula C18H15NO3S B2682211 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 113123-47-0

4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No. B2682211
CAS RN: 113123-47-0
M. Wt: 325.38
InChI Key: KRADWPBKFKNSCZ-UHFFFAOYSA-N
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Description

4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone, also known as MPS, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of pyridinones, which are known for their diverse biological activities.

Scientific Research Applications

Organocatalysis in Asymmetric Synthesis

Derivatives of the specified compound have been explored for their utility in asymmetric synthesis. For example, organocatalysts derived from related structures have demonstrated efficiency in catalyzing Michael addition reactions. Such catalysts enable the synthesis of γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for additional additives (Singh et al., 2013).

Antimicrobial Applications

Compounds with a similar structural motif have been synthesized and evaluated for their antimicrobial properties. The incorporation of sulfonamide and pyridine derivatives into various formulations has shown promising results in inhibiting microbial growth, highlighting their potential in developing new antimicrobial agents (Adrián et al., 2009).

Material Science and Polymer Chemistry

Research into fluorinated polyamides containing pyridine and sulfone moieties demonstrates the compound's relevance in material science. These polymers exhibit high thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).

Ligand Synthesis for Catalytic Applications

The synthesis of P-chiral ligands incorporating sulfone and pyridine units has been explored for their application in catalyzing asymmetric hydrogenation reactions. These ligands have been successfully applied in iridium-catalyzed reactions, demonstrating good enantioselectivities (Qu et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-6-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-13-12-16(14-8-4-2-5-9-14)19-18(20)17(13)23(21,22)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADWPBKFKNSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone

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